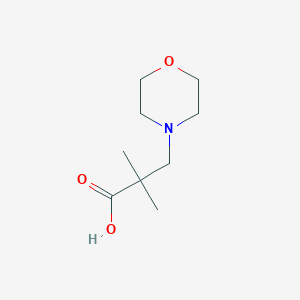

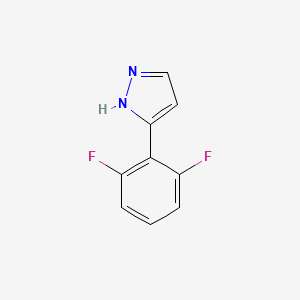

![molecular formula C16H15ClN4OS B2552041 2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide CAS No. 893726-09-5](/img/structure/B2552041.png)

2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide is a heterocyclic compound that appears to be derived from a benzodiazole scaffold. While the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the research. For instance, the first paper describes the synthesis of novel heterocyclic compounds starting from a related molecule, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which shares the 4-chlorophenyl moiety and the acetohydrazide group .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves starting from a precursor with a similar core structure and then introducing various substituents to create a diverse set of molecules. In the first paper, the starting compound undergoes cyclization and aminomethylation to yield a series of compounds with potential biological activity . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of a benzodiazole ring, which is known for its stability and presence in various biologically active molecules. The structural analysis would typically involve spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry, as mentioned in the first paper for characterizing the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclization, which helps in forming the core heterocyclic structure, and aminomethylation, which introduces nitrogen-containing side chains that can significantly alter the biological activity of the compounds. These reactions are crucial for creating a library of compounds with varying properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are influenced by their molecular structure. The presence of the chlorophenyl group could impart certain lipophilic characteristics, while the acetohydrazide moiety might affect the compound's hydrogen bonding capability. The exact properties such as solubility, melting point, and stability would require empirical determination. The biological activity, as seen in the first paper, is assessed through inhibition assays, where compounds showed significant lipase and α-glucosidase inhibition, indicating potential therapeutic applications .

Scientific Research Applications

Synthesis of Antimicrobial Agents

A study detailed the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, aiming at creating antimicrobial agents. These compounds exhibited moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Anti-inflammatory Applications

Research into new Benzimidazole Derivatives synthesized from 2-[(1H-benzimidazol-2yl methyl) sulfanyl)] –N4-(phenylmethylidene) acetohydrazides revealed that some compounds showed moderate to considerable anti-inflammatory activity. This study highlights the potential of these compounds in developing new anti-inflammatory drugs (Manjula et al., 2011).

Anticancer Agent Development

Another study focused on the design, synthesis, and biological evaluation of novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. These compounds were evaluated for antimicrobial, antifungal, antioxidant, and anticancer activities. Some compounds showed appreciable activities in these tests, underscoring their potential as anticancer agents (Fathima et al., 2022).

Pharmacological Screening

Synthesis and Pharmacological Screening of Some New N1‐[4‐(4‐Chlorophenylsulfonyl)benzoyl]‐N4‐(aryl)‐thiosemicarbazides and Products of Their Cyclization revealed compounds with antimicrobial and analgesic activities. This study indicates the versatile applications of such compounds in pharmaceutical development (Bărbuceanu et al., 2013).

Synthesis of Heterocyclic Compounds

Research on the Synthesis of some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide explored the creation of compounds with potential lipase and α-glucosidase inhibition. This work contributes to the field of enzyme inhibition, which is crucial for developing treatments for diseases like diabetes (Bekircan et al., 2015).

properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4OS/c17-12-7-5-11(6-8-12)9-21-14-4-2-1-3-13(14)19-16(21)23-10-15(22)20-18/h1-8H,9-10,18H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJHSXNOXBSIPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

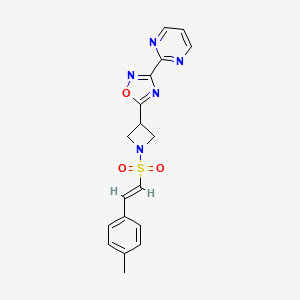

![1-Methyl-3-((2-phenylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2551958.png)

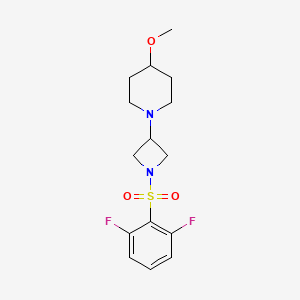

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)

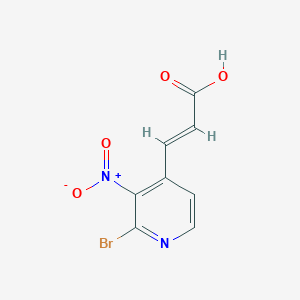

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2551970.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551976.png)

![2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2551979.png)